N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(2,6-Dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative with a pyrazolo[1,5-d][1,2,4]triazinone core. Key structural features include:
Properties
Molecular Formula |
C25H21N5O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C25H21N5O2/c1-16-7-5-8-17(2)24(16)27-23(31)14-29-25(32)22-13-21(28-30(22)15-26-29)20-12-6-10-18-9-3-4-11-19(18)20/h3-13,15H,14H2,1-2H3,(H,27,31) |
InChI Key |
IONNVLUYVINQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Attachment of the naphthalen-1-yl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to introduce the naphthalen-1-yl moiety.
Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Substitution with the 2,6-dimethylphenyl group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, alcohols) are used under appropriate conditions (solvent, temperature, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives synthesized via 1,3-dipolar cycloaddition (click chemistry). These analogs share a triazole or triazinone core but differ in substituents and functional groups, impacting their physicochemical and spectroscopic properties.
Structural and Functional Differences
a) Core Heterocycle
- Target Compound: Pyrazolo[1,5-d][1,2,4]triazinone ring (fused bicyclic system) .
- Analogs (6a-m, 7a-m): 1,2,3-Triazole ring (monocyclic system) .
b) Substituents
- Target Compound :
- Analogs :
c) Functional Groups
- Target Compound : Contains a sulfanyl group, which may participate in hydrophobic interactions or act as a hydrogen bond acceptor.
- Analogs: Feature ether (-O-) or nitro (-NO₂) groups (e.g., 6b, 6c), which influence electronic properties and reactivity .
b) Spectroscopic Data
Physicochemical Properties
| Compound | Molar Mass (g/mol) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Target (C₂₅H₂₆N₆O₃S) | 490.58 | Low (bulky structure) | ~3.5 |
| 6m | 393.11 | Moderate | ~2.8 |
| 6b | 404.13 | Low (nitro group) | ~2.1 |
- The target’s higher molar mass and sulfanyl group may reduce aqueous solubility compared to smaller analogs like 6a or 6m .
Biological Activity
N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety and a pyrazolo-triazine framework. Its molecular formula is with a molecular weight of 356.41 g/mol. The presence of the dimethylphenyl group may enhance its lipophilicity and biological interactions.
Research has indicated that the compound exhibits multiple mechanisms of action, particularly in the context of cancer cell lines. The activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways:
- Caspase Activation : Similar compounds have been shown to activate caspases, leading to programmed cell death. This is crucial in cancer therapy where the induction of apoptosis in malignant cells is desired.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can lead to cell cycle arrest at various phases (G1, S, and G2-M), which is essential for halting the proliferation of cancer cells.
Anticancer Activity
A series of in vitro studies have demonstrated the anticancer potential of related compounds. For instance, naphthylchalcones have shown significant cytotoxic effects against human leukemia cells (U-937), with data summarized in Table 1:
| Treatment Duration (h) | % Sub-G1 Cells | % G1 Cells | % S Cells | % G2-M Cells |
|---|---|---|---|---|
| Control | 0.7 ± 0.1 | 52.4 ± 1.7 | 28.5 ± 0.2 | 17.2 ± 1.5 |
| 6-a | 14.3 ± 2.1* | 18.3 ± 0.2* | 35.8 ± 0.4* | 30.2 ± 0.1* |
| Control | 2.4 ± 0.3 | 52.9 ± 3.0 | 24.4 ± 0.3 | 19.1 ± 3.0 |
| 6-a | 18.8 ± 0.4* | 12.2 ± 1.5* | 33.9 ± 0.7* | 34.1 ± 1.5* |
(*Statistically significant differences compared to control)
Inhibition of Tubulin Assembly
The compound's structural analogs have been reported to inhibit tubulin assembly, which is a critical mechanism for disrupting mitotic spindle formation during cell division, thereby preventing tumor growth.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Naphthylchalcones : A study demonstrated that naphthylchalcone derivatives induced apoptosis in U-937 cells through caspase activation and mitochondrial pathway engagement.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and prolonged survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
